![molecular formula C10H15NO2S B6324327 Ethyl 2-(tert-butyl)thiazole-5-carboxylate CAS No. 1012881-37-6](/img/structure/B6324327.png)
Ethyl 2-(tert-butyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.3 . The IUPAC name for this compound is ethyl 2-(tert-butyl)thiazole-5-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 2-(tert-butyl)thiazole-5-carboxylate involves the reaction of ethyl 2-tert-butylthiazole-5-carboxylate with lithium hydroxide in THF (Tetrahydrofuran). The mixture is stirred for 16 hours at room temperature. The solvents are then removed under vacuum, and the thick liquid is diluted with water and acidified with 2M HCl solution to pH 4 to 5.Molecular Structure Analysis
The molecular structure of Ethyl 2-(tert-butyl)thiazole-5-carboxylate can be represented by the SMILES notation: O=C(OCC)C1=CN=C(C©©C)S1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
Ethyl 2-(tert-butyl)thiazole-5-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including Ethyl 2-(tert-butyl)thiazole-5-carboxylate, have been explored for their potential as antioxidants . Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to chronic diseases . The thiazole core is of particular interest due to its ability to scavenge free radicals and protect against oxidative damage.
Analgesic Properties
Research has indicated that thiazole compounds can act as analgesics , providing pain relief . Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be investigated for its efficacy in reducing pain, potentially contributing to the development of new pain management drugs with fewer side effects.
Anti-inflammatory Activity
The anti-inflammatory activity of thiazole derivatives makes them candidates for treating inflammation-related conditions . Ethyl 2-(tert-butyl)thiazole-5-carboxylate may be studied for its effectiveness in reducing inflammation, which is a common pathway in many diseases.
Antimicrobial and Antifungal Uses
Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be utilized in the development of antimicrobial and antifungal agents . Thiazoles are known to inhibit the growth of various bacteria and fungi, making them valuable in creating new treatments for infectious diseases .
Antiviral Applications
Thiazole compounds have shown promise as antiviral agents . With the ongoing need for effective antiviral drugs, Ethyl 2-(tert-butyl)thiazole-5-carboxylate might be researched for its potential to inhibit viral replication and treat viral infections .
Neuroprotective Effects
The neuroprotective effects of thiazoles are being investigated, particularly in the context of neurodegenerative diseases . Ethyl 2-(tert-butyl)thiazole-5-carboxylate could be part of studies aiming to understand its role in protecting neuronal health and function.
Antitumor and Cytotoxic Drug Development
Thiazole derivatives have been associated with antitumor and cytotoxic activities . Ethyl 2-(tert-butyl)thiazole-5-carboxylate may contribute to cancer research by being incorporated into compounds that selectively target and destroy cancer cells .
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, Ethyl 2-(tert-butyl)thiazole-5-carboxylate can serve as an intermediate in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities that can be used in various applications, including organic light-emitting diodes (OLEDs) and pharmaceuticals .
Safety and Hazards
This compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
ethyl 2-tert-butyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJMIYNMRNUMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butyl)thiazole-5-carboxylate |
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